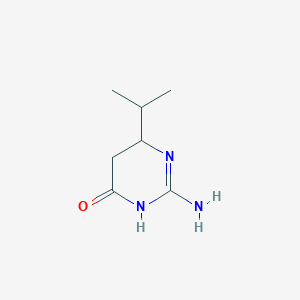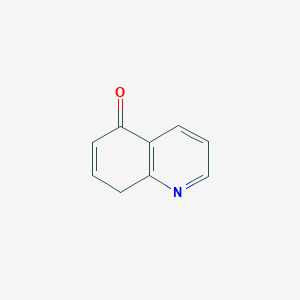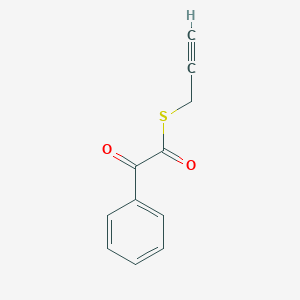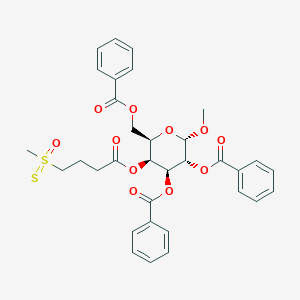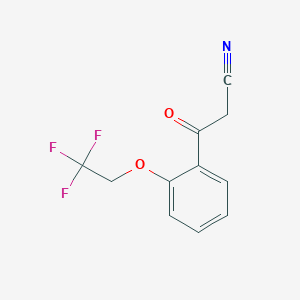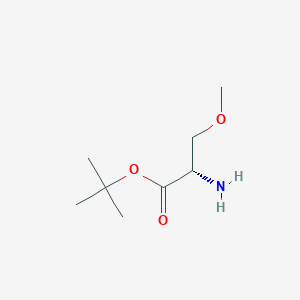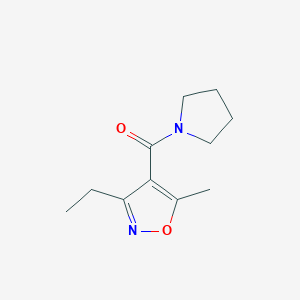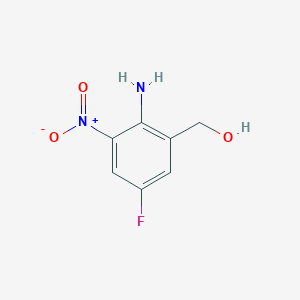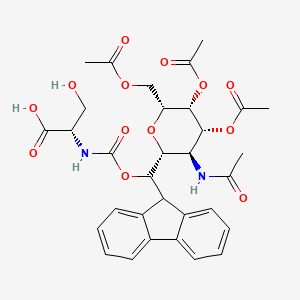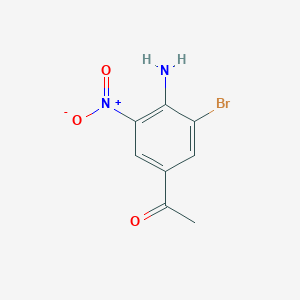
1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrN2O3 It is a derivative of acetophenone, featuring a bromine, nitro, and amino group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 4-nitroacetophenone followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine in acetic acid for bromination, concentrated nitric acid for nitration, and catalytic hydrogenation for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products
Oxidation: 1-(4-Nitro-3-bromo-5-nitrophenyl)ethan-1-one.
Reduction: 1-(4-Amino-3-bromo-5-aminophenyl)ethan-1-one.
Substitution: 1-(4-Amino-3-hydroxy-5-nitrophenyl)ethan-1-one.
Applications De Recherche Scientifique
1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, bromo, and nitro groups allows for diverse interactions at the molecular level, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromo-5-nitrophenyl)ethanone:
1-(3-Bromo-4-nitrophenyl)ethanone: Similar structure but different positioning of the nitro group, affecting its chemical properties.
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-one: Contains a fluorine atom instead of an amino group, leading to different reactivity and applications.
Uniqueness
1-(4-Amino-3-bromo-5-nitrophenyl)ethan-1-one is unique due to the presence of both amino and nitro groups on the phenyl ring, providing a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C8H7BrN2O3 |
|---|---|
Poids moléculaire |
259.06 g/mol |
Nom IUPAC |
1-(4-amino-3-bromo-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7BrN2O3/c1-4(12)5-2-6(9)8(10)7(3-5)11(13)14/h2-3H,10H2,1H3 |
Clé InChI |
WTSABJUSHQVQRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


